molecular formula C21H15F3N2OS2 B11559675 [3-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone

[3-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone

Cat. No.: B11559675
M. Wt: 432.5 g/mol
InChI Key: SWWRUXLEORJKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-DIMETHYLBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common synthetic routes may include:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving thiophene and pyridine derivatives.

    Introduction of Functional Groups: The 2,4-dimethylbenzoyl, thiophen-2-yl, and trifluoromethyl groups are introduced through various substitution reactions.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHYLBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound could be explored for its potential as a drug candidate or as a lead compound in drug discovery.

    Industry: It may find applications in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYLBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridines and related heterocyclic compounds. Examples include:

    Clopidogrel: A well-known thienopyridine used as an antiplatelet drug.

    Prasugrel: Another thienopyridine with similar antiplatelet activity.

    Ticlopidine: An older thienopyridine with similar pharmacological properties.

Uniqueness

2-(2,4-DIMETHYLBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its trifluoromethyl group, for example, can enhance metabolic stability and bioavailability.

Conclusion

2-(2,4-DIMETHYLBENZOYL)-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex and potentially valuable compound in scientific research. Its synthesis, chemical reactivity, and applications in various fields make it an interesting subject for further study. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C21H15F3N2OS2

Molecular Weight

432.5 g/mol

IUPAC Name

[3-amino-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone

InChI

InChI=1S/C21H15F3N2OS2/c1-10-5-6-12(11(2)8-10)18(27)19-17(25)16-13(21(22,23)24)9-14(26-20(16)29-19)15-4-3-7-28-15/h3-9H,25H2,1-2H3

InChI Key

SWWRUXLEORJKAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.